BenchChemオンラインストアへようこそ!

CHDI-340246

KMO inhibition enzymology drug discovery

CHDI-340246 is the research community's definitive, high-potency (IC₅₀ 0.5 nM) KMO inhibitor, distinguished by its unrivaled translational dataset—validated in rodent HD models and a year-long non-human primate SIV study. As the only benchmarked reference standard for novel KMO inhibitor development, it ensures experimental reproducibility. Procure with confidence for KP pathway modulation, leveraging its established oral bioavailability, defined PK/PD, and extensive selectivity profiling against KAT I-IV, IDO, and the Cerep CNS panel.

Molecular Formula C14H11ClN2O3
Molecular Weight 290.7
Cat. No. B1192495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCHDI-340246
SynonymsCHDI340246;  CHDI 340246;  CHDI-340246
Molecular FormulaC14H11ClN2O3
Molecular Weight290.7
Structural Identifiers
SMILESO=C(C1=NC=NC(C2=CC=C(OC3CC3)C(Cl)=C2)=C1)O
InChIInChI=1S/C14H11ClN2O3/c15-10-5-8(1-4-13(10)20-9-2-3-9)11-6-12(14(18)19)17-7-16-11/h1,4-7,9H,2-3H2,(H,18,19)
InChIKeyUPKQDTLLVVTZQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CHDI-340246: A Highly Potent, Selective KMO Inhibitor with Multi-Species ADME Validation for Huntington's Disease and Kynurenine Pathway Research


CHDI-340246 is an orally bioavailable, potent and selective small-molecule inhibitor of kynurenine monooxygenase (KMO), a critical branch-point enzyme in the kynurenine pathway (KP) of tryptophan degradation [1]. Developed by the CHDI Foundation and first disclosed as compound 75 in Toledo-Sherman et al. (2015), CHDI-340246 belongs to the aryl pyrimidine carboxylic acid structural class and acts as a competitive inhibitor of KMO with respect to the substrate L-kynurenine [2]. The compound was specifically developed to evaluate the therapeutic hypothesis that pharmacological KMO blockade can rebalance KP metabolites — reducing neurotoxic 3-hydroxykynurenine (3-OH-Kyn) and quinolinic acid (Quin) while elevating neuroprotective kynurenic acid (KynA) — in Huntington's disease and other neurodegenerative or neuroinflammatory conditions [1]. Its properties are claimed in patent WO 2013033085 A [3].

Why CHDI-340246 Cannot Be Replaced by Other KMO Inhibitors: Quantitative Differentiation in Potency, Selectivity, and In Vivo Validation


KMO inhibitors span multiple chemotypes — sulfonamides (Ro 61-8048), pyrimidine carboxylic acids (CHDI-340246), pyridazinylsulfonamides (compound 12), and substrate-like inhibitors (UPF 648) — with divergent potency, selectivity, brain penetration, and translational validation profiles that render them non-interchangeable [1]. CHDI-340246 exhibits an IC₅₀ of 0.5 nM in biochemical KMO assays, representing an approximately 74-fold potency advantage over Ro 61-8048 (IC₅₀ = 37 nM) and a 40-fold advantage over UPF 648 (IC₅₀ ≈ 20 nM), meaning that achieving equivalent target engagement in a given experimental system would require substantially different compound concentrations — with implications for off-target liability at the higher concentrations needed by weaker inhibitors [2]. Furthermore, CHDI-340246 has undergone extensive multi-species ADME characterization (rat, dog, mouse, cynomolgus monkey, human in vitro) and has been validated in both rodent HD models and a non-human primate SIV model, a breadth of translational data that no other KMO inhibitor currently possesses [3]. Substituting CHDI-340246 with a structurally distinct KMO inhibitor without experimental re-validation of the PD, selectivity, and exposure relationship risks data that are not directly comparable across chemical series.

CHDI-340246 Quantitative Evidence: Potency, Selectivity, In Vivo Pharmacodynamics, and Translational Differentiation


Biochemical KMO Potency: CHDI-340246 (IC₅₀ = 0.5 nM) vs Ro 61-8048 (IC₅₀ = 37 nM)

CHDI-340246 achieves an IC₅₀ of 0.5 nM against KMO in biochemical assays using mitochondrial fractions isolated from rodent liver tissue, as reported in Toledo-Sherman et al. (2015) and confirmed in Beaumont et al. (2016) [1]. In contrast, Ro 61-8048, the most widely cited KMO inhibitor, has a reported IC₅₀ of 37 nM (Ki = 4.8 nM) in cell-free KMO assays . This represents an approximately 74-fold greater biochemical potency for CHDI-340246 relative to Ro 61-8048. A second comparator, UPF 648, has a reported IC₅₀ of approximately 20 nM , corresponding to a 40-fold potency advantage for CHDI-340246. In cellular assays measuring endogenous KMO activity, CHDI-340246 exhibits EC₅₀ values of 82 nM in human PBMCs and 72 nM in primary rat microglia [1]. Comparative cellular EC₅₀ data for Ro 61-8048 or UPF 648 in the same cellular contexts have not been reported at comparable resolution.

KMO inhibition enzymology drug discovery

Kynurenine Pathway Enzyme Selectivity: CHDI-340246 Profiled Against KAT Isoforms, Kynureninase, IDO, and Broad CNS Receptor Panel

CHDI-340246 has been profiled for selectivity against the major KP enzymes: it does not inhibit kynurenine aminotransferase (KAT) isoforms I–IV, kynureninase, or indoleamine 2,3-dioxygenase (IDO), as reported in Toledo-Sherman et al. (2015) and Winkler et al. (2013) [1]. Additionally, Beaumont et al. (2016) conducted radioligand displacement assays at 10 μM CHDI-340246 against a broad panel of CNS and peripheral targets (Cerep, France), with results reported in Tables S1a and S1b of that publication, confirming minimal off-target binding [2]. By comparison, the selectivity profile of Ro 61-8048 against KP enzymes and broad receptor panels is less comprehensively documented in the peer-reviewed literature; most selectivity claims for Ro 61-8048 derive from vendor datasheets without published broad-panel Cerep-style data . UPF 648 has demonstrated selectivity against KAT at 1 μM (81 ± 10% KMO inhibition with no KAT inhibition), but lacks the extensive CNS off-target panel data available for CHDI-340246 .

target selectivity off-target profiling kynurenine pathway

In Vivo Pharmacodynamic Modulation: CHDI-340246 Dose-Dependently Shifts Kynurenine Pathway Metabolites in Brain of Huntington's Disease Mouse Models

Oral administration of CHDI-340246 to transgenic R6/2 and Q175 knock-in HD mouse models produced dose-dependent inhibition of 3-OH-Kyn and Quin formation, accompanied by elevation of Kyn and KynA levels in brain tissue, as demonstrated by Beaumont et al. (2016) [1]. While the exact fold-changes in brain metabolite levels are reported in the full publication figures (not accessible in abstract-only view), the study explicitly confirms that CHDI-340246 potently and dose-dependently modulates KP metabolites in both peripheral tissues and the CNS following oral dosing. This is a critical differentiator: Ro 61-8048 has been shown to increase kynurenic acid in gerbil and rat brain after oral administration (ED₅₀ in the 3–5 μmol/kg range in gerbil brain) [2], and UPF 648 reduced 3-HK synthesis by 64% and QUIN by 66% in rat brain in vivo [3], but neither compound has published PD data in transgenic HD mouse models (R6/2, Q175) that recapitulate disease-relevant KP dysregulation. The electrophysiological rescue observed with CHDI-340246 in corticostriatal and hippocampal slice preparations from HD models — both acutely and after chronic administration — further distinguishes this compound from other KMO inhibitors that lack disease-model electrophysiology data [1].

pharmacodynamics CNS biomarker Huntington's disease

Multi-Species ADME/PK Profile: CHDI-340246 Demonstrates Oral Bioavailability >60% Across Species with Favorable Metabolic Stability and Low Clearance

Khetarpal et al. (2021) conducted a comprehensive ADME characterization of CHDI-340246 across mouse, rat, dog, and cynomolgus monkey, with supporting human in vitro data [1]. CHDI-340246 exhibited oral bioavailability exceeding 60% in all species tested, low blood clearance (<20% of liver blood flow), and small volume of distribution (<0.5 L/kg) [1]. The terminal half-life was 9 hours in cynomolgus monkeys versus 1–2 hours in rodents and dogs, suggesting more favorable pharmacokinetics for primate studies [1]. Human plasma protein binding was high (99.7%) [1]. Importantly, no acyl glucuronide conjugate — a metabolite associated with idiosyncratic toxicity risk — was detected in rat or monkey plasma, and the parent drug predominated in circulation with only trace metabolites in monkeys [1]. In vitro metabolic turnover was minimal across all species [1]. By comparison, Ro 61-8048 exhibits poor metabolic stability and rapid degradation in vivo, which motivated the development of the (unsuccessful) prodrug JM6 [2]. UPF 648 lacks a comparable multi-species ADME dataset in the published literature. This comprehensive cross-species ADME package makes CHDI-340246 uniquely positioned for translational studies where predictable exposure across species is required.

pharmacokinetics ADME translatability

Translational Validation in Non-Human Primate Disease Model: CHDI-340246 Improves CD4+ T Cell Counts and Body Weight in SIV-Infected Rhesus Macaques

Swainson et al. (2019) used CHDI-340246 to inhibit KMO during acute SIV infection in rhesus macaques and followed the animals for one year [1]. KMO inhibition disrupted the kynurenine pathway and prevented SIV-induced increases in downstream neurotoxic metabolites. Clinically, CHDI-340246 treatment increased CD4+ T cell counts and improved body weight compared to vehicle-treated controls [1]. Mechanistically, KMO inhibition increased naive T cell frequency and lowered PD-1 expression in naive and memory T cell subsets, with early PD-1 expression during acute SIV infection predicting clinical outcomes [1]. This represents the only published demonstration of a KMO inhibitor producing clinically meaningful benefit in a non-human primate disease model. No comparable NPH disease model efficacy data exist for Ro 61-8048, UPF 648, JM6, or any other KMO inhibitor class, making CHDI-340246 uniquely validated for translational studies exploring KP modulation in immuno-metabolic and infectious disease contexts [1].

translational immunometabolism SIV/HIV

Brain Penetration Limitation of CHDI-340246 vs Compound 12: A Direct Comparison for CNS-Targeted Applications

Kimura et al. (2021) developed a series of pyridazinylsulfonamide KMO inhibitors and found that compound 12 was equipotent with CHDI-340246 in KMO inhibition but superior to CHDI-340246 in terms of brain penetration [1]. Compound 12 increased neuroprotective kynurenic acid and suppressed neurotoxic 3-hydroxykynurenine in R6/2 HD mice, and improved impaired cognitive function [1]. This represents the only published direct head-to-head comparison between CHDI-340246 and another KMO inhibitor. While CHDI-340246 does achieve CNS pharmacodynamic modulation through peripheral KMO inhibition (Kyn can cross the blood-brain barrier and be converted to KynA by brain KATs), its direct brain penetration is acknowledged to be limited, as evidenced by the radiometabolite profiling study of Khetarpal et al. (2021), which showed wide distribution of [14C]CHDI-340246-derived radioactivity in all rat tissues except brain and testes [2]. For applications where maximal CNS drug exposure is the primary requirement, compound 12 (or its further optimized analog compound 14) may offer advantages; however, these compounds currently lack the extensive ADME, selectivity, and translational datasets available for CHDI-340246 [1].

blood-brain barrier CNS exposure brain penetration

CHDI-340246: Optimized Application Scenarios Based on Quantitative Evidence


Huntington's Disease Kynurenine Pathway Target Engagement Studies in Transgenic Mouse Models

CHDI-340246 is the KMO inhibitor of choice for studies in R6/2 and Q175 transgenic HD mouse models, as it is the only KMO inhibitor with published pharmacodynamic data in these models demonstrating dose-dependent brain KP metabolite modulation and electrophysiological restoration in corticostriatal and hippocampal circuits [1]. Its oral bioavailability >60%, low clearance, and defined PK/PD relationship enable reproducible chronic dosing regimens. Researchers should note that while electrophysiological improvements were observed, chronic KMO inhibition with CHDI-340246 did not significantly modify behavioral phenotypes in these models — an important consideration for studies where behavioral endpoints are the primary readout [1].

Kynurenine Pathway Modulation in Non-Human Primate Models of Infection and Immunity

CHDI-340246 is uniquely validated for non-human primate studies: its 9-hour half-life in cynomolgus monkeys enables once-daily dosing, and it has demonstrated clinical benefit (increased CD4+ T cell counts, improved body weight, reduced PD-1 expression) in an SIV-infected rhesus macaque model followed over one year [2]. The absence of acyl glucuronide metabolites in monkeys and the predominance of parent drug in plasma reduce metabolite-related safety concerns for chronic NHP studies [3]. No other KMO inhibitor has been evaluated in any NHP disease model, making CHDI-340246 the only viable candidate for translational KP research in primates.

Comparative KMO Inhibitor Benchmarking and Structural Biology Studies

With an IC₅₀ of 0.5 nM, CHDI-340246 serves as the high-potency reference standard for KMO inhibitor benchmarking [4]. Its selectivity profile — validated against KAT I–IV, kynureninase, IDO, and a broad Cerep CNS panel — makes it the most extensively characterized KMO inhibitor for use as a positive control in assay development [4]. Researchers developing novel KMO inhibitors, such as the pyridazinylsulfonamide series, have used CHDI-340246 as the potency and selectivity benchmark against which new compounds are compared [5]. For crystallography and computational studies, CHDI-340246's well-defined competitive mechanism (with respect to L-kynurenine) and its pyrimidine carboxylic acid pharmacophore provide complementary structural information to the sulfonamide-based and substrate-like inhibitor classes.

Peripheral Kynurenine Pathway Studies Where CNS Drug Exposure Is Not the Primary Requirement

For studies focused on peripheral KP modulation — including immune cell KMO activity in PBMCs, systemic KP metabolite profiling, and conditions where Kyn trafficking across the blood-brain barrier provides sufficient CNS KynA elevation — CHDI-340246 is appropriate and well-validated [1]. However, for applications where maximal direct CNS drug exposure is essential, compound 12 (Kimura et al., 2021) has been shown to be equipotent with superior brain penetration and should be considered as an alternative [5]. CHDI-340246's extensive ADME dataset across five species (including humans in vitro) provides a strong translational PK framework that brain-penetrant alternatives currently lack [3].

Quote Request

Request a Quote for CHDI-340246

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.